BenchChemオンラインストアへようこそ!

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness Solubility

This 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid offers two orthogonal handles—5-COOH and 4-OH on piperidine—enabling parallel amide coupling and O-alkylation in one scaffold. Its low LogP (0.1) and CNS drug-like TPSA (86.6 Ų) make it preferred over the des-hydroxy analog (LogP 2.29) when solubility and low lipophilicity are critical. The 5-COOH converts to hydroxamic acid for HDAC inhibition; the pyrimidine core serves as a kinase hinge-binding motif. Procure at ≥97% purity for reproducible SAR.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 1116339-69-5
Cat. No. B1395305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid
CAS1116339-69-5
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16)
InChIKeyMMKPYLFNEAWURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1116339-69-5): Procurement-Relevant Identity and Physicochemical Baseline


2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic building block with the molecular formula C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g·mol⁻¹ . It features a pyrimidine ring substituted at the 2-position with a 4-hydroxypiperidine moiety and at the 5-position with a carboxylic acid group. Computed physicochemical parameters include a topological polar surface area (TPSA) of 86.6 Ų, an XLogP of 0.1, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is typically supplied at ≥97% purity and is classified as a research-use-only chemical .

Why 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid Cannot Be Interchanged with In-Class Analogs: Key Physicochemical Divergence


Pyrimidine-5-carboxylic acid building blocks bearing a piperidine substituent at the 2-position are frequently considered interchangeable in medicinal chemistry. However, the presence or absence of a hydroxyl group on the piperidine ring and the position of the carboxylic acid (4- vs. 5-) produce quantifiable differences in LogP, hydrogen-bonding capacity, and topological polar surface area that directly impact solubility, permeability, and synthetic derivatization routes . Substituting this compound with its des-hydroxy analog or its 4-carboxylic acid isomer without experimental validation risks altering lead-optimization trajectories and complicating structure–activity relationship interpretations [1].

Quantitative Differentiation Evidence for 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid Versus Closest Analogs


LogP Reduction of ~2.1–2.2 Orders of Magnitude Versus the Des-Hydroxy Analog

The target compound exhibits a computed LogP of 0.20 (XLogP 0.1), whereas 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 842974-64-5), which lacks the 4-hydroxyl on the piperidine ring, has a LogP of 2.29 [1]. This ~2.1-log-unit difference translates to an approximately 126-fold higher octanol–water partition coefficient for the des-hydroxy analog, indicating that the target compound is substantially more hydrophilic [2].

Lipophilicity Drug-likeness Solubility

One Additional Hydrogen-Bond Acceptor Relative to the 4-Carboxylic Acid Isomer Alters Molecular Recognition Capacity

The target compound possesses 6 hydrogen-bond acceptors (HBA), whereas 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1365957-58-9) has only 5 HBA . Both compounds share 2 hydrogen-bond donors (HBD) and a TPSA of 86.55 Ų. The additional HBA in the target arises from the pyrimidine N3 nitrogen, which is more solvent-exposed when the carboxylic acid is at the 5-position rather than the 4-position, potentially enabling distinct hydrogen-bond networks with biological targets [1].

Hydrogen bonding Receptor binding Molecular recognition

Carboxylic Acid at the 5-Position Enables Direct Conversion to Hydroxamic Acid: Relevance to Quisinostat-Class HDAC Inhibitors

Quisinostat (JNJ-26481585), a clinical-stage pan-HDAC inhibitor, contains a 2-(4-aminomethylpiperidin-1-yl)pyrimidine-5-hydroxamic acid core [1]. The target compound 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid can serve as a direct precursor for hydroxamic acid formation via amide coupling with hydroxylamine, followed by functionalization of the piperidine 4-hydroxyl group. By contrast, the 4-carboxylic acid isomer would place the hydroxamic acid at a position that is not tolerated in the quisinostat pharmacophore, as evidenced by the SAR showing that the 5-position hydroxamate is essential for HDAC1 inhibition (IC₅₀ = 0.11 nM for quisinostat) .

HDAC inhibition Hydroxamic acid Fragment elaboration

Superior Polar Surface Area Relative to Des-Hydroxy Analog Aligns with CNS Drug-Like Space

The target compound has a TPSA of 86.6 Ų, which falls within the favorable range (≤90 Ų) for blood–brain barrier penetration according to established CNS drug-likeness guidelines [1]. In contrast, the des-hydroxy analog 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has a lower TPSA of approximately 66.3 Ų (as indicated by its molecular formula C₁₀H₁₃N₃O₂ having one fewer oxygen atom), which could predispose it to higher passive permeability but also potentially greater off-target promiscuity [2]. The hydroxyl group increases TPSA by ~20 Ų while maintaining an XLogP below 1, positioning the target compound within the preferred CNS drug-like chemical space (TPSA < 90 Ų, LogP 1–3) more favorably than the lower-TPSA des-hydroxy analog [3].

CNS permeability ADME Drug-likeness

Commercial Purity Benchmarking: 97–98% Assay with ISO-Certified Manufacturing

The target compound is routinely supplied at ≥97% purity by multiple vendors including AKSci (97%) and MolCore (≥98%), with ISO-certified quality systems ensuring batch-to-batch consistency . The positional isomer 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1365957-58-9) is also available at 97–98% purity, indicating comparable commercial quality . However, the 5-carboxy derivative benefits from well-defined synthetic accessibility starting from 2-chloropyrimidine-5-carboxylic acid and 4-hydroxypiperidine, a route that avoids the regioisomeric ambiguity inherent in 4-carboxy pyrimidine syntheses .

Quality control Procurement Reproducibility

Procurement-Relevant Application Scenarios for 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid


Fragment-Based Drug Discovery Targeting HDAC Enzymes

The 5-carboxylic acid can be directly converted to a hydroxamic acid, the zinc-binding group essential for class I/IIb HDAC inhibition. Fragment libraries built on this scaffold can probe HDAC1–11 selectivity, leveraging the clinical validation of the quisinostat chemotype (IC₅₀ HDAC1 = 0.11 nM) . The 4-hydroxypiperidine moiety provides a handle for further SAR exploration at the solvent-exposed region.

CNS-Penetrant Kinase Inhibitor Library Synthesis

With TPSA of 86.6 Ų and XLogP of 0.1, this building block resides within the favorable CNS drug-like space (TPSA < 90 Ų; LogP 1–3) [1]. The pyrimidine 5-carboxylic acid serves as a hinge-binding motif in kinase inhibitor design, and the 4-hydroxypiperidine allows introduction of solubilizing or targeting groups without compromising brain penetration potential [2].

Diversity-Oriented Synthesis of Pyrimidine-Focused Compound Libraries

The carboxylic acid at the 5-position and the hydroxyl at the piperidine 4-position provide two orthogonal functionalization sites, enabling parallel amide coupling and O-alkylation/sulfonylation reactions. This dual-handle architecture offers higher library diversity per synthetic step compared to analogs with only one derivatizable group .

Physicochemical Property-Driven Lead Optimization Programs

The target compound's LogP (0.2) is significantly lower than the des-hydroxy analog (LogP 2.29), making it the preferred core when aqueous solubility and low lipophilicity are prioritized during lead optimization [3]. Its HBA count of 6 also provides an additional interaction point compared to the 4-carboxylic acid isomer (HBA = 5), which can be exploited for target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.